Cas no 826-36-8 (Triacetonamine)

Triacetylamine is a chemical with the molecular formula of c9h17on. It is a white or light yellow powder. The longer the storage time, the darker the color of the material< Br>
Triacetonamine structure
Triacetonamine structure
Triacetonamine
826-36-8
C9H17NO
155.237382650375
MFCD00005975
40006
13220

Triacetonamine Properties

Names and Identifiers

    • 2,2,6,6-Tetramethylpiperidin-4-one
    • 2,2,6,6-Tetramethyl-4-oxopiperidine
    • 2,2,6,6-Tetramethyl-4-piperidinone
    • Triacetonamin
    • Triacetonamine
    • Vincubine
    • 2,2,6,6-Tetramethyl-4-piperidone
    • 2,2,6,6-Tetramethyl-
    • Tetramethylpiperidinone
    • 2,2,6,6-tetramethyl-4-oxo-piperidine
    • 2,2,6,6-tetramethyl-piperidinyl-4-one
    • 4-oxo-2,2,6,6-tetramethylpiperidine
    • IKh196
    • Odoratine
    • TEMP
    • Tempidon
    • triacetone amine
    • Vincubina
    • NSC 16579
    • [ "2", "2", "6", "6-Tetramethyl-4-piperidinone" ]
    • Triacetoneamine
    • IKh 196
    • 2
    • 4-Piperidinone, 2,2,6,6-tetramethyl-
    • Trojacetonoaminy
    • 2,2,6,6-Tetramethylpiperidone
    • 2,2,6,6-Tetramethylpiperidinone
    • Trojacetonoaminy [Polish]
    • TMPone
    • 2,2,6,6-Tetramethyl-piperidin-4-one
    • 4-Oxo-2,2,6,6-
    • 2,2,6,6-Tetramethyl-4-piperidinone (ACI)
    • 4-Piperidone, 2,2,6,6-tetramethyl- (6CI, 7CI, 8CI)
    • Tetramethylpiperidone
    • Violine
    • CAS-826-36-8
    • UNII-2K4430S3XP
    • NSC-16579
    • AKOS000120903
    • CS-0016419
    • CHEMBL117614
    • IKH-19
    • CHEBI:177813
    • 4-OXO-2,2,6,6-TETRAMETHYLPIPERIDINE (D17, 15N)
    • 2,2,6,6-Tetramethyl-g-piperidone
    • Tox21_300816
    • MFCD00005975
    • 2,2,6,6-teramethyl-4-piperidone
    • 2,2,6,6-tetramethylpiperidone-4-toluene-p- sulfonate
    • S4859
    • NCGC00248182-01
    • 2K4430S3XP
    • NSC16579
    • SB74533
    • 2,2,6, 6-Tetramethyl-4-piperidinone
    • TO0127900
    • BRN 0112665
    • NCGC00254720-01
    • Odoratin?
    • 5-21-06-00538 (Beilstein Handbook Reference)
    • AC-2702
    • HY-N1131
    • SCHEMBL38953
    • 826-36-8
    • CCG-44306
    • Z1250100692
    • P19976
    • EINECS 212-554-2
    • T1424
    • Oprea1_386573
    • 4-Oxo-2,2,6,6-tetramethyl-4-piperidone
    • EC 212-554-2
    • SR-01000634150-1
    • DTXSID4041527
    • 4-PIPERIDONE, 2,2,6,6-TETRAMETHYL-
    • InChI=1/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3
    • STR06804
    • 2,6,6-Tetramethyl-4-piperidinone
    • 2,6,6-Tetramethyl-4-oxopiperidine
    • NCGC00248182-02
    • 2,6,6-Tetramethyl-4-piperidone
    • AB00375601-03
    • NS00008501
    • W-104169
    • EN300-18105
    • Q6120732
    • F8889-5387
    • 2,2,6,6-Tetramethyl-4-piperidone, 95%
    • JWUXJYZVKZKLTJ-UHFFFAOYSA-
    • FT-0609128
    • DTXCID2021527
    • piperidine, 2,2,6,6-tetramethyl-4-oxo-
    • STK256617
    • DA-60001
    • 2,2,6,6-Tetramethyl-4 piperidone
    • +Expand
    • MFCD00005975
    • JWUXJYZVKZKLTJ-UHFFFAOYSA-N
    • 1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3
    • O=C1CC(C)(C)NC(C)(C)C1

Computed Properties

  • 155.13100
  • 1
  • 2
  • 0
  • 155.131
  • 11
  • 164
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.5
  • 2
  • 0
  • 29.1

Experimental Properties

  • 1.82490
  • 29.10000
  • 1.4680 (estimate)
  • 102-105 °C/18 mmHg(lit.)
  • 38.0 to 42.0 deg-C
  • Fahrenheit: 163.4 ° f < br / > Celsius: 73 ° C < br / >
  • Powder
  • Soluble in acetone, alcohol, ether and water.
  • Sensitive to heat, air and light
  • 0.9796 (rough estimate)

Triacetonamine Security Information

Triacetonamine Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Triacetonamine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033D4-5g
2,2,6,6-Tetramethylpiperidin-4-one
826-36-8 98%
5g
$11.00 2024-04-21
A2B Chem LLC
AB43528-5g
2,2,6,6-Tetramethyl-4-piperidone
826-36-8 97%
5g
$4.00
Ambeed
A112999-5g
2,2,6,6-Tetramethylpiperidin-4-one
826-36-8 97%
5g
$14.0 2024-07-24
Apollo Scientific
OR2207-500g
2,2,6,6-Tetramethylpiperidin-4-one
826-36-8 95%
500g
£185.00 2023-09-02
Chemenu
CM180302-500g
2,2,6,6-Tetramethylpiperidin-4-one
826-36-8 97%
500g
$127 2021-08-05
ChemScence
CS-0016419-500g
Triacetonamine
826-36-8 99.88%
500g
$67.0 2022-04-26
Crysdot LLC
CD32000319-500g
Triacetonamine
826-36-8 97%
500g
$136 2024-07-18
Enamine
EN300-18105-0.05g
2,2,6,6-tetramethylpiperidin-4-one
826-36-8 93%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D388787-25g
2,2,6,6-Tetramethyl-4-piperidone
826-36-8 97%
25g
$110 2022-09-09
Key Organics Ltd
STR06804-1MG
2,2,6,6-Tetramethylpiperidin-4-one
826-36-8 >95%
1mg
£36.00 2023-09-08

Triacetonamine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  -80 °C → 85 °C
Reference
The Synthesis Of EPR Differentiable Spin-labels And Their Coupling To Uridine
Frolow, Olga; et al, Nucleosides, 2007, 26(6-7), 655-659

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonia ,  Water
Reference
Evaluation of spin labeled tartaric and galactaric diamides as potential MRI contrast enhancing agents
Sosnovsky, Georges; et al, European Journal of Medicinal Chemistry, 1989, 24(3), 241-7

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Iron acetate
1.2 Catalysts: Iron acetate
Reference
Preparation of 2,2,6,6-tetramethyl-4-oxopiperidine (triacetonamine)
, Japan, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 3-Buten-2-one Catalysts: Palladate(2-), bis[μ-(acetato-κO:κO′)]tetrakis[(1,1-dimethylethyl)phenylphosphin… Solvents: Toluene ,  Water ;  16 h, 105 °C
Reference
Secondary Phosphine Oxides as Multitalented Preligands En Route to the Chemoselective Palladium-Catalyzed Oxidation of Alcohols
Vasseur, Alexandre; et al, ChemCatChem, 2017, 9(5), 728-732

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Isobutyraldehyde ,  (SP-4-2)-[2,18-Dimethyl 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato… Solvents: Acetonitrile ;  60 min, 1 atm, 60 °C
Reference
Rapid aerobic oxidation of alcohols to carbonyl compounds with dioxygen using metallodeuteroporphyrin dimethyl esters as catalysts in the presence of isobutylaldehyde
Sun, Chengguo; et al, Heteroatom Chemistry, 2012, 23(3), 295-303

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Acetone ,  Water
1.2 Reagents: Sulfuric acid ,  Potassium sulfate
1.3 Reagents: Sodium hydroxide
Reference
Crowded piperidines with intramolecularly hydrogen-bonded nitrogen: synthesis and conformation study
Belostotskii, Anatoly M.; et al, Chemistry - A European Journal, 2002, 8(13), 3016-3026

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen ;  1 atm, 298 K
Reference
Solvent free mechanochemical oxygenation of fullerene under oxygen atmosphere
Watanabe, Hiroto; et al, Tetrahedron Letters, 2007, 48(46), 8132-8137

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetyl chloride
Reference
Synthesis of 3-substituted derivatives of 2,2,6,6-tetramethylpiperidine: potential new spin labels
Rozantsev, E. G.; et al, Journal of Chemical Research, 1979, (8), 260-1

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Ethylenediamine ;  24 h, rt
Reference
Two-step synthesis and biological evaluation of calyxamines A and B
Meza-Leon, Rosa-L.; et al, Tetrahedron Letters, 2013, 54(50), 6852-6854

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Ammonium tetrafluoroborate
Reference
Manufacture of 2,2,6,6-tetramethylpiperidin-4-one
, Japan, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Ferric acetate
Reference
Preparation of 2,2,6,6-tetramethyl-4-oxopiperidine
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Acetone Catalysts: Ammonium tetrafluoroborate ;  70 °C
Reference
Ammonium tetrafluoroborate
Friestad, Gregory K.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Acetone
Reference
A process for preparation of 2,2,6,6-tetramethyl-4-oxopiperidine
, Japan, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Oxygen ;  1 h, 1 atm, 298 K
2.1 Reagents: Oxygen ;  1 atm, 298 K
Reference
Solvent free mechanochemical oxygenation of fullerene under oxygen atmosphere
Watanabe, Hiroto; et al, Tetrahedron Letters, 2007, 48(46), 8132-8137

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Acetic acid (aluminum magnesium hydroxide complex)
Reference
Method for producing 2,2,6,6-tetramethyl-4-oxopiperidine and/or 2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine
, Japan, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  basified, rt
Reference
Synthesis of triacetonamine N-alkyl derivatives reinvestigated
Banert, Klaus; et al, ARKIVOC (Gainesville, 2012, (3), 379-390

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Calcium chloride ;  rt → 59 °C; 5 d, 59 °C
Reference
Synthesis of Novel Hindered Amine Light Stabilizers (HALS) and Their Copolymerization with Ethylene or Propylene over Both Soluble and Supported Metallocene Catalyst Systems
Wilen, Carl-Eric; et al, Macromolecules, 2000, 33(14), 5011-5026

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Ammonia ,  Calcium chloride ;  4 d, -47 °C; -47 °C → 59 °C; 4 d, 59 °C
Reference
Synthesis of Novel Hindered Amine Light Stabilizers (HALS) and Their Copolymerization with Ethylene or Propylene over Both Soluble and Supported Metallocene Catalyst Systems
Wilen, Carl-Eric; et al, Macromolecules, 2000, 33(14), 5011-5026

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Thiophenol ,  Hydrochloric acid Solvents: Methanol ,  Water
Reference
Stable free radicals. III. Reactions of stable nitroxide radicals with S-radicals derived from benzenethiols and thiamine
Murayama, Keisuke; et al, Bulletin of the Chemical Society of Japan, 1969, 42(7), 1942-7

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Ammonium chloride
Reference
Oxoammonium salts. 5. A new synthesis of hindered piperidines leading to unsymmetrical TEMPO-type nitroxides. Synthesis and enantioselective oxidations with chiral nitroxides and chiral oxoammonium salts
Ma, Zhenkun; et al, Journal of Organic Chemistry, 1993, 58(18), 4837-43

Triacetonamine Raw materials

Triacetonamine Preparation Products

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